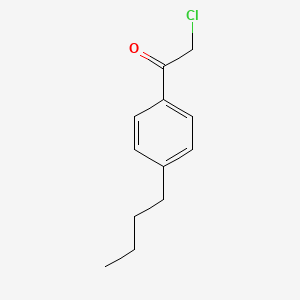

![molecular formula C21H17FN2O3S B2986654 3-(4-乙氧基苯基)-1-(4-氟苄基)噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 1326900-79-1](/img/no-structure.png)

3-(4-乙氧基苯基)-1-(4-氟苄基)噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

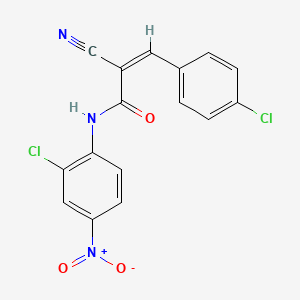

Thieno[2,3-d]pyrimidin-4(3H)-ones and thieno[3,2-c]pyran are classes of compounds that have been studied for their potential applications in various fields . They have been designed and synthesized as part of programs to develop new antitubercular agents and chemosensors .

Synthesis Analysis

The synthesis of similar compounds involves designing and creating the compounds, then screening them against certain targets . For example, a number of thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria .Molecular Structure Analysis

The molecular structure of these compounds is confirmed using spectroscopic methods . The structure of a similar compound, thieno[3,2-c]pyran P, was confirmed using single X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex. For instance, Zn2+ ions interact with thieno[3,2-c]pyran to afford a complex which enhances the weak emissive properties of the chemosensor .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often studied using various techniques. For example, Fourier transform infrared spectroscopy (FTIR), NMR, and Job plot studies were used to investigate the binding phenomenon of thieno[3,2-c]pyran P and Zn2+ .科学研究应用

合成和抗菌评价

该化合物属于取代噻吩并嘧啶家族,合成用于各种应用,包括抗菌研究。在一项专注于开发新型抗菌剂的研究中,合成了各种取代噻吩并[2,3-d]嘧啶,突出了这种化学骨架在药物化学中的多功能性。对这些化合物进行了表征并评估了它们的抗菌特性,展示了噻吩并嘧啶衍生物在对抗细菌感染中发挥潜力的作用 (More 等,2013).

在激素受体拮抗中的潜力

噻吩并[2,3-d]嘧啶骨架因其在靶向激素受体方面的潜力而受到探索。具体而言,衍生物已被确认为人类促黄体激素释放激素 (LHRH) 受体的有效且口服生物可用的非肽拮抗剂。该应用展示了该化合物在开发治疗性激素依赖性疾病方面的相关性,强调了其在药物发现和开发中的重要性 (Sasaki 等,2003).

生殖疾病治疗的进展

对噻吩并[2,3-d]嘧啶-2,4-二酮的进一步研究导致发现了作为有效的 GnRH 受体拮抗剂的化合物,旨在治疗生殖疾病。这展示了该化合物在解决与生殖功能相关的重大健康问题中的应用,突出了其治疗潜力和化学修饰以增强生物活性的重要性 (Guo 等,2003).

除草活性

在农业研究中,噻吩并[2,3-d]嘧啶-2,4-二酮的衍生物显示出有希望的除草活性。该应用展示了该化合物在药物化学之外的多功能性,为开发新的除草剂以提高作物保护和农业生产力做出了贡献 (Huazheng,2013).

电子和光学材料研究

噻吩并[2,3-d]嘧啶骨架也在材料科学中找到了应用,特别是在为电子器件开发 n 型共轭聚电解质方面。这突出了该化合物在推进聚合物太阳能电池技术中的作用,展示了其对可再生能源研究和开发的贡献 (Hu 等,2015).

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-fluorobenzaldehyde with 3-(4-ethoxyphenyl)thiophene-2-carboxylic acid, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "3-(4-ethoxyphenyl)thiophene-2-carboxylic acid", "Acetic anhydride", "Sulfuric acid", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 3-(4-ethoxyphenyl)thiophene-2-carboxylic acid in the presence of acetic anhydride and sulfuric acid to form 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thiophene-2-carboxylic acid.", "Step 2: Cyclization of 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thiophene-2-carboxylic acid with sodium hydroxide in ethanol to form 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-2(1H)-one.", "Step 3: Oxidation of 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-2(1H)-one with hydrogen peroxide in the presence of sulfuric acid to form 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 4: Purification of the final product by recrystallization from diethyl ether." ] } | |

CAS 编号 |

1326900-79-1 |

分子式 |

C21H17FN2O3S |

分子量 |

396.44 |

IUPAC 名称 |

3-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H17FN2O3S/c1-2-27-17-9-7-16(8-10-17)24-20(25)19-18(11-12-28-19)23(21(24)26)13-14-3-5-15(22)6-4-14/h3-12H,2,13H2,1H3 |

InChI 键 |

NZAAOULKVLCNCS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2986579.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2986584.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2986588.png)

![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2986591.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2986592.png)